3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-, ethyl ester
Description
The compound 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-, ethyl ester is a derivative of 4-hydroxy-2-quinolone, characterized by a quinoline core substituted with a 3-carboxylic acid ethyl ester, a 4-hydroxy group, a 2-oxo moiety, and a branched isopropyl group at the N1 position. Its structure confers unique physicochemical properties, such as enhanced lipophilicity due to the ethyl ester and isopropyl substituents, which may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-propan-2-ylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-20-15(19)12-13(17)10-7-5-6-8-11(10)16(9(2)3)14(12)18/h5-9,17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYLBCXPZWYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-, ethyl ester (CAS Number: 57513-54-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃N₁O₄
- Molecular Weight : 247.25 g/mol
- Classification : Drug / Therapeutic Agent
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds, suggesting that modifications in the quinoline structure can enhance efficacy against various pathogens. For instance, derivatives with electron-withdrawing groups showed improved activity against Gram-positive bacteria .
Antioxidant Properties
Anti-inflammatory Effects
Quinoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
The biological activities of 3-quinolinecarboxylic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline compounds often act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and pain signaling.
- Receptor Modulation : Some derivatives interact with specific receptors, modulating signaling pathways involved in cellular responses to stress and inflammation.
- Metal Chelation : The ability to chelate metal ions may enhance their antioxidant properties by reducing metal-catalyzed oxidative damage .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Ethyl 3-quinolinecarboxylate derivatives have been studied for their antimicrobial properties. Research has shown that modifications to the quinoline structure can enhance activity against various bacterial strains. For instance, derivatives of this compound have exhibited significant efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives, including ethyl 3-quinolinecarboxylate. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression. A notable case study demonstrated that a synthesized derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a promising therapeutic window .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. Ethyl 3-quinolinecarboxylate has been investigated for its ability to inhibit pro-inflammatory cytokines in vitro. A study reported that this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Detection Methods
The detection of quinoline derivatives, including ethyl 3-quinolinecarboxylate, has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC). A recent patent describes a method for quantifying this compound in pharmaceutical formulations using HPLC with specific detection conditions (e.g., wavelength and mobile phase composition). This method enhances the quality control processes in pharmaceutical manufacturing by ensuring the accurate measurement of active ingredients .
Quality Control in Pharmaceuticals
The compound's role as a synthetic intermediate in the production of various pharmaceuticals underscores its importance in quality control. For example, it is utilized in the synthesis of moxifloxacin, an antibiotic used to treat respiratory infections. The ability to monitor the purity and concentration of ethyl 3-quinolinecarboxylate during synthesis is critical for ensuring the safety and efficacy of final drug products .
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels |
Table 2: Analytical Method Parameters
| Parameter | Specification |
|---|---|
| Detection Method | HPLC |
| Wavelength | 210-360 nm |
| Mobile Phase | Organic/Water mixture (55:45) |
| pH | 6.0 - 7.0 |
Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives
A recent study synthesized several derivatives of ethyl 3-quinolinecarboxylate and evaluated their antimicrobial activity against common pathogens. The results indicated that modifications at the nitrogen position significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: HPLC Method Development for Quality Control
In a pharmaceutical setting, a novel HPLC method was developed to quantify ethyl 3-quinolinecarboxylate during moxifloxacin production. This method improved detection sensitivity and specificity, enabling better quality assurance processes within the manufacturing environment .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions. This reaction typically produces the corresponding carboxylic acid derivative:
General Reaction:
3-Quinolinecarboxylic acid ester + H₂O → 3-Quinolinecarboxylic acid + Ethanol
| Conditions | Catalyst | Product |
|---|---|---|
| Acidic (HCl, H₂SO₄) | H⁺ | 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-3-quinolinecarboxylic acid |
| Alkaline (NaOH, KOH) | OH⁻ | Sodium/potassium salt of the carboxylic acid |
This reactivity aligns with standard ester hydrolysis mechanisms .
Substitution at the Hydroxyl Group
The hydroxyl group at position 4 participates in nucleophilic substitution or acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields ether derivatives:
Example:
4-Hydroxy group + CH₃I → 4-Methoxy derivative
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | Ethyl 1-(1-methylethyl)-4-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Acylation
Acetic anhydride or acetyl chloride converts the hydroxyl group to an acetate ester:
Example:
4-Hydroxy group + (CH₃CO)₂O → 4-Acetoxy derivative
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, RT | Ethyl 4-acetoxy-1-(1-methylethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
These transformations are consistent with analogous quinoline derivatives .
Quinoline Ring Reactivity
The quinoline core undergoes electrophilic substitution at activated positions (e.g., C5 or C7):
Nitration
Reaction with nitric acid introduces a nitro group, typically at position 6 or 8:
Example:
Quinoline core + HNO₃ → 6-Nitro derivative
| Conditions | Regioselectivity | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | C6 position | Ethyl 6-nitro-1-(1-methylethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Halogenation
Bromination or chlorination occurs under mild conditions:
Example:
Quinoline core + Br₂ → 5-Bromo derivative
| Reagent | Conditions | Product |
|---|---|---|
| Br₂ | CHCl₃, 25°C | Ethyl 5-bromo-1-(1-methylethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Oxidation Reactions
The dihydroquinoline system may undergo oxidation to form fully aromatic quinoline derivatives:
General Reaction:
1,2-Dihydroquinoline → Quinoline
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| DDQ | Toluene, 80°C | Ethyl 1-(1-methylethyl)-4-hydroxy-2-oxoquinoline-3-carboxylate |
Comparison with Similar Compounds
Key Observations:
N1 Substituents: The target compound’s branched isopropyl group at N1 is rare compared to ethyl () or hydrogen ().
Halogenation : Fluorine and chlorine at R6/R7 (e.g., ) are associated with broad-spectrum antibacterial activity, a feature absent in the target compound.
Ester vs. Amide : Esters (target, ) are typically more lipophilic than amides, favoring passive cellular uptake but requiring hydrolysis for activation .
Preparation Methods
Palladium-Catalyzed Coupling Reaction
The primary synthetic route to this compound class involves a palladium-catalyzed cross-coupling reaction between a quinolone derivative bearing a suitable leaving group (such as a triflate) and an organostannane reagent. This method enables the introduction of various substituents at specific positions on the quinoline ring, including the 3-position carboxylate ester functionality.
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- Quinoline or quinolone derivatives with halogen or triflate substituents at reactive positions.
- Organostannane compounds (e.g., trialkyl or triaryl stannanes) bearing the desired substituent groups.
-
- Palladium(0) or Palladium(II) complexes such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride.
-
- Anhydrous metal chlorides (lithium chloride preferred) to improve reaction efficiency.
- Phenolic antioxidants like butylated hydroxytoluene to enhance yield and prevent degradation.
Solvents :
- Ethers (tetrahydrofuran preferred), dimethylformamide (DMF), dioxane, or 1,2-dialkoxyethanes.
-
- Temperature range: 30°C to 200°C, optimally 65°C to 105°C.
- Reaction time: 1 hour to 3 days, typically 3 to 24 hours.
This method is highly versatile and allows for the preparation of a wide variety of substituted quinolines, including the target compound with the ethyl ester group at the 3-position.
Esterification of 3-Quinolinecarboxylic Acid
Following the formation of the quinoline-3-carboxylic acid intermediate, esterification is performed to obtain the ethyl ester derivative.
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- Reaction of the 3-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions.
- Alternatively, use of ethyl halides or ethyl triflates with base in nucleophilic substitution reactions.
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- Reflux temperature of ethanol (78°C) for several hours.
- Removal of water by azeotropic distillation or use of dehydrating agents to drive the reaction to completion.
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- Crystallization or chromatographic techniques to isolate the pure ethyl ester.
Preparation of Key Intermediates
The palladium-catalyzed coupling requires the synthesis of key intermediates such as:
- 7-substituted quinolones with triflate or halogen leaving groups.
- Organostannane reagents with tributylstannyl or trimethylstannyl groups attached to cyclopentene, piperidine, or pyridine rings.
These intermediates are prepared by established synthetic routes involving protection/deprotection steps, halogenation, and stannylation reactions. Their structures and purity critically influence the yield and selectivity of the final coupling step.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Catalysts/Additives | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed coupling | Quinoline triflate + organostannane | Pd(0) or Pd(II) complexes, LiCl, phenolic antioxidants | 65 - 105 | 3 - 24 hours | Solvents: THF, DMF, dioxane |
| Esterification | 3-Quinolinecarboxylic acid + ethanol + acid catalyst | Sulfuric acid or p-toluenesulfonic acid | Reflux (~78) | Several hours | Water removal to drive esterification |
| Intermediate synthesis | Halogenation, stannylation of quinoline derivatives | Various protecting groups and reagents | Variable | Variable | Purity critical for coupling efficiency |
Research Findings and Optimization Notes
- The palladium-catalyzed coupling is sensitive to moisture and air; anhydrous and inert atmosphere conditions improve yields.
- Lithium chloride addition enhances the rate and selectivity of the coupling reaction, particularly for quinolone substrates.
- Phenolic antioxidants prevent palladium catalyst degradation and improve product stability.
- Temperature optimization balances reaction speed and side product formation; higher temperatures shorten reaction times but may increase impurities.
- Esterification yield depends on effective removal of water and choice of acid catalyst; stronger acids and azeotropic distillation favor higher conversion.
- The choice of organostannane reagent allows for structural diversification at the 3-position, enabling synthesis of analogs for pharmaceutical screening.
Q & A
Q. What are the established synthetic routes for synthesizing 3-quinolinecarboxylic acid derivatives like the target compound?
The synthesis of quinolinecarboxylic acid derivatives typically involves cyclization reactions, such as the Conrad-Limpach or Gould-Jacobs methods. For example, ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate analogs are synthesized via condensation of aniline derivatives with β-ketoesters, followed by thermal cyclization. Optimization of solvent (e.g., 1,4-dioxane) and temperature (reflux conditions) has been shown to improve yields . Modifications at the 1- and 3-positions can be achieved using alkylation or nucleophilic substitution, as seen in imidazole-substituted quinolines used in herbicides .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming substituent positions. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm for CH) and quartet (~4.3 ppm for CH) in H NMR .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) are effective for purity analysis. Detection at 254 nm is common due to the quinoline chromophore .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for detecting hydrolysis byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents (e.g., 1-(1-methylethyl))?
Steric hindrance at the 1-position often reduces reaction efficiency. Strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalysis: Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve cyclization kinetics .
- Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity in heterocycle formation .
For example, imidazole-substituted quinolines (e.g., imazaquin) are synthesized via microwave-enhanced alkylation, achieving >80% yields .
Q. What are the stability challenges for this compound under varying pH and solvent conditions?
Limited data exist for the target compound, but related quinolinecarboxylic esters show:
- Hydrolysis Sensitivity: Ethyl esters hydrolyze rapidly under alkaline conditions (pH > 9) to free carboxylic acids. Stability in neutral or acidic buffers (pH 4–7) is higher, with t > 24 hours .
- Light Sensitivity: Quinoline derivatives may degrade under UV light; storage in amber glass and inert atmospheres (N) is recommended .
- Thermal Decomposition: Decomposition above 200°C generates CO and nitrogen oxides, necessitating controlled heating during synthesis .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
- Forced Degradation Studies: Expose the compound to heat (80°C), light (UV, 254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) to simulate degradation pathways. Monitor using HPLC-MS to identify impurities .
- Limit of Detection (LOD): Use signal-to-noise ratios (S/N ≥ 3) for impurities. For example, hydrolyzed carboxylic acid byproducts can be quantified down to 0.1% w/w .
Q. What structure-activity relationships (SARs) are observed in agrochemical applications of similar quinolinecarboxylic acid derivatives?
Imidazole-substituted quinolines (e.g., imazaquin) act as acetolactate synthase (ALS) inhibitors in herbicides. Key SAR insights include:
- 1-Substitution: Bulky groups (e.g., isopropyl) enhance soil persistence and bioavailability .
- 3-Carboxylic Ester vs. Acid: Ethyl esters improve lipophilicity and foliar absorption, while free acids are more active in root uptake .
- 4-Oxo Group: Critical for binding to the ALS enzyme active site; reduction to 4-hydroxy decreases potency .
Methodological Notes
- Safety Protocols: Use PPE (gloves, goggles) and fume hoods during synthesis due to potential irritancy .
- Data Gaps: Physical properties (e.g., logP, solubility) are underreported; computational tools (e.g., COSMO-RS) can predict these parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
